4-Hydroxybenzyl isothiocyanate
4-Hydroxybenzyl isothiocyanate
4-Hydroxybenzyl isothiocyanate, also known as 4-(isothiocyanatomethyl)-phenol, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 4-Hydroxybenzyl isothiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxybenzyl isothiocyanate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxybenzyl isothiocyanate can be found in herbs and spices. This makes 4-hydroxybenzyl isothiocyanate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
2086-86-4
VCID:
VC20766820
InChI:
InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
SMILES:
C1=CC(=CC=C1CN=C=S)O
Molecular Formula:
C8H7NOS
Molecular Weight:
165.21 g/mol
4-Hydroxybenzyl isothiocyanate
CAS No.: 2086-86-4
Cat. No.: VC20766820
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Hydroxybenzyl isothiocyanate, also known as 4-(isothiocyanatomethyl)-phenol, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 4-Hydroxybenzyl isothiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxybenzyl isothiocyanate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxybenzyl isothiocyanate can be found in herbs and spices. This makes 4-hydroxybenzyl isothiocyanate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 2086-86-4 |
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 4-(isothiocyanatomethyl)phenol |
| Standard InChI | InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2 |
| Standard InChI Key | ATKWJXUJUNLTFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN=C=S)O |
| Canonical SMILES | C1=CC(=CC=C1CN=C=S)O |
| Melting Point | 42°C |
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